molecular formula C7H5ClN2O B1593263 6-Chloro-1,3-dihydro-2H-pyrrolo[3,2-c]pyridin-2-one CAS No. 1000342-80-2

6-Chloro-1,3-dihydro-2H-pyrrolo[3,2-c]pyridin-2-one

Cat. No.: B1593263
CAS No.: 1000342-80-2
M. Wt: 168.58 g/mol
InChI Key: RHUOLXNCHDDKTB-UHFFFAOYSA-N
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Description

6-Chloro-1,3-dihydro-2H-pyrrolo[3,2-c]pyridin-2-one is a useful research compound. Its molecular formula is C7H5ClN2O and its molecular weight is 168.58 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Scaffold Development

  • Synthesis of Derivatives : Compounds like 6-Chloro-1,3-dihydro-2H-pyrrolo[3,2-c]pyridin-2-one are synthesized as scaffolds for pharmaceutical research. Cheung et al. (2001) explored the synthesis of similar compounds, highlighting their application in kinase research areas (Cheung, Harris, & Lackey, 2001).

Reactivity and Characterization Studies

  • Reactivity and Synthesis Analysis : Murthy et al. (2017) conducted a comprehensive study on the reactivity and synthesis of similar compounds, which included characterizing their potential in non-linear optics and as anti-cancerous drug leads (Murthy et al., 2017).

Pharmaceutical Research

  • Pharmaceutical Applications : The synthesis and development of this compound derivatives are often pursued for pharmaceutical research. Studies by Figueroa‐Pérez et al. (2006) and Kazimierczuk et al. (1992) have shown the use of similar compounds in the development of inhibitors for various cell lines, indicating their potential in medicinal chemistry (Figueroa‐Pérez et al., 2006), (Kazimierczuk, Vilpo, & Seela, 1992).

Material Science and Optoelectronics

  • Optoelectronics and Material Science : The derivatives of this compound have also been explored in material science and optoelectronics. Zedan et al. (2020) demonstrated the application of similar compounds in the development of photosensors and other electronic devices (Zedan, El-Taweel, & El-Menyawy, 2020).

Mechanism of Action

: Su, X., Liu, Z., Yue, L., Wu, X., Wei, W., Que, H., Ye, T., Luo, Y., & Zhang, Y. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances, 11(34), 20694–20703. DOI: 10.1039/D1RA02660G

Properties

IUPAC Name

6-chloro-1,3-dihydropyrrolo[3,2-c]pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClN2O/c8-6-2-5-4(3-9-6)1-7(11)10-5/h2-3H,1H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHUOLXNCHDDKTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CN=C(C=C2NC1=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50646634
Record name 6-Chloro-1,3-dihydro-2H-pyrrolo[3,2-c]pyridin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50646634
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1000342-80-2
Record name 6-Chloro-1,3-dihydro-2H-pyrrolo[3,2-c]pyridin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50646634
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-chloro-1H,2H,3H-pyrrolo[3,2-c]pyridin-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of 3,3-dibromo-6-chloro-1,3-dihydro-2H-pyrrolo[3,2-c]pyridin-2-one (preparation 36d, 1.14 g, 3.49 mmol) in acetic acid (35 mL) was added zinc dust (2.23 g, 34.10 mmol) in one portion and the mixture was stirred at room temperature for 50 minutes. The mixture was diluted with methanol and filtered through a fine frit. The filtrate was evaporated under reduced pressure and the residue was purified by flash chromatography (95:5 dichloromethane/methanol) to give the title compound (0.56 g, 91%) as a white solid.
Quantity
1.14 g
Type
reactant
Reaction Step One
Quantity
35 mL
Type
solvent
Reaction Step One
Name
Quantity
2.23 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
91%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Chloro-1,3-dihydro-2H-pyrrolo[3,2-c]pyridin-2-one
Reactant of Route 2
6-Chloro-1,3-dihydro-2H-pyrrolo[3,2-c]pyridin-2-one
Reactant of Route 3
6-Chloro-1,3-dihydro-2H-pyrrolo[3,2-c]pyridin-2-one
Reactant of Route 4
6-Chloro-1,3-dihydro-2H-pyrrolo[3,2-c]pyridin-2-one
Reactant of Route 5
6-Chloro-1,3-dihydro-2H-pyrrolo[3,2-c]pyridin-2-one
Reactant of Route 6
6-Chloro-1,3-dihydro-2H-pyrrolo[3,2-c]pyridin-2-one

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